molecular formula C23H20Cl2N2O B5354053 1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No.: B5354053
M. Wt: 411.3 g/mol
InChI Key: NLSFUJIQIPAOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine, also known as DPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding activates a variety of signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of physiological processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring is required to ensure the safety of lab animals.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine. One area of research is the development of more selective sigma-1 receptor agonists, which could have potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of this compound as a tool for studying the function of the sigma-1 receptor in various physiological processes. Finally, the potential use of this compound as a therapeutic agent for the treatment of pain and inflammation warrants further investigation.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of anhydrous aluminum chloride. The resulting intermediate is then reacted with N-phenylethylenediamine to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c1-15-13-21(26-17-7-3-2-4-8-17)18-9-5-6-10-22(18)27(15)23(28)16-11-12-19(24)20(25)14-16/h2-12,14-15,21,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSFUJIQIPAOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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